molecular formula C17H14ClN3O B12890046 N'-(2-Chloro-4-methylphenyl)quinoline-4-carbohydrazide

N'-(2-Chloro-4-methylphenyl)quinoline-4-carbohydrazide

Cat. No.: B12890046
M. Wt: 311.8 g/mol
InChI Key: ZYUGNAHCYJCPBO-UHFFFAOYSA-N
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Description

N’-(2-Chloro-4-methylphenyl)quinoline-4-carbohydrazide is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(2-Chloro-4-methylphenyl)quinoline-4-carbohydrazide typically involves the condensation of 2-chloro-4-methylphenylhydrazine with quinoline-4-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the carbohydrazide linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: N’-(2-Chloro-4-methylphenyl)quinoline-4-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-(2-Chloro-4-methylphenyl)quinoline-4-carbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Conclusion

N’-(2-Chloro-4-methylphenyl)quinoline-4-carbohydrazide is a versatile compound with significant potential in various scientific fields. Its unique structural features and reactivity make it a valuable molecule for research and industrial applications. Further studies are needed to fully understand its mechanism of action and explore its potential therapeutic uses.

Properties

Molecular Formula

C17H14ClN3O

Molecular Weight

311.8 g/mol

IUPAC Name

N'-(2-chloro-4-methylphenyl)quinoline-4-carbohydrazide

InChI

InChI=1S/C17H14ClN3O/c1-11-6-7-16(14(18)10-11)20-21-17(22)13-8-9-19-15-5-3-2-4-12(13)15/h2-10,20H,1H3,(H,21,22)

InChI Key

ZYUGNAHCYJCPBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NNC(=O)C2=CC=NC3=CC=CC=C23)Cl

Origin of Product

United States

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